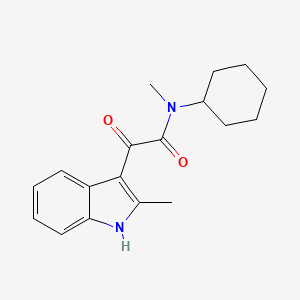

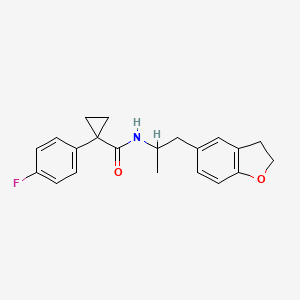

N-cyclohexyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I (Pol I) transcription. This compound has gained significant attention in recent years due to its potential as a therapeutic agent for cancer treatment. In

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- Indol-3-yl-oxoacetamides, a class including N-cyclohexyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, have been synthesized and evaluated for their potential as potent cannabinoid receptor type 2 (CB2) ligands. For instance, a fluorinated derivative has demonstrated significant selectivity and potency as a CB2 ligand (Moldovan et al., 2017).

Synthetic Studies in Cycloalkenyl Derivatives

- Studies on cyclization of N-(2-aryl-2-cyclohexen-1-yl)trichloroacetamides have explored the synthesis of various cyclohexyl derivatives. This research is crucial for the successful cyclization under mild conditions, contributing to the development of compounds like N-cyclohexyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (Iwamatsu et al., 1999).

Development of Cyclin D1/CDK4 Inhibitors

- Research into indolo[6,7-a]pyrrolo[3,4-c]carbazoles, a class of cyclin D1/CDK4 inhibitors, has involved the synthesis of compounds similar to N-cyclohexyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. This work has led to new methods for synthesizing substituted indole acetamides, contributing to structure-activity relationship evaluations (Faul et al., 2004).

Antioxidant Properties of Indole Derivatives

- Novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, related to N-cyclohexyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, have been synthesized and shown to exhibit considerable antioxidant activity. This indicates potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Synthesis and Antimicrobial Activity of Benzimidazole Derivatives

- Research involving 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and their derivatives, which are structurally related to N-cyclohexyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, has highlighted their potential antimicrobial and cytotoxic activities (Noolvi et al., 2014).

Muscarinic Agonist Activity

- Studies on substituted N-(silatran-1-ylmethyl)acetamides have contributed to understanding the muscarinic agonist activity of these compounds. This research has implications for the development of new drugs and understanding the action of molecules similar to N-cyclohexyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (Pukhalskaya et al., 2010).

Propiedades

IUPAC Name |

N-cyclohexyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12-16(14-10-6-7-11-15(14)19-12)17(21)18(22)20(2)13-8-4-3-5-9-13/h6-7,10-11,13,19H,3-5,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKWTWFHGIISRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(C)C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51085252 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cyclohexyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-N-isobutyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2417057.png)

![[1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2417058.png)

![Phenyl-[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2417059.png)

![2-{2-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-3-(nitromethyl)cyclopentan-1-one](/img/structure/B2417061.png)

![N-(4-ethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2417065.png)

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2417070.png)

![(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2417075.png)

![2-(3-{[(3-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2417077.png)